Vibegron is a medication being explored in scientific research for its potential to treat overactive bladder (OAB) [National Institutes of Health (.gov) ]. OAB is a condition characterized by bothersome urinary symptoms such as urgency, frequent urination, and urge urinary incontinence (UUI) [National Institutes of Health (.gov) ].
Vibegron belongs to a class of drugs called beta-3 adrenergic receptor agonists. These drugs work by stimulating specific receptors in the bladder wall, leading to relaxation of the detrusor muscle (the muscle that contracts to empty the bladder) An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder [PubMed Central: PMC [National Institutes of Health (.gov) ]). This relaxation is believed to improve bladder storage capacity and reduce urinary urgency.
Several clinical trials have investigated the efficacy of vibegron for OAB. A key study, the EMPOWUR trial, was a large-scale, international phase 3 trial that evaluated the effectiveness of once-daily vibegron 75 mg compared to placebo in adults with OAB An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder [PubMed Central: PMC [National Institutes of Health (.gov) ]). The study found that vibegron treatment led to significant improvements compared to placebo in various OAB symptoms, including:
These improvements were observed as early as week 2 of the study and sustained throughout the 12-week treatment period An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder [PubMed Central: PMC [National Institutes of Health (.gov) ]). Additionally, a follow-up study (EMPOWUR extension) demonstrated that the positive effects of vibegron were maintained for up to 52 weeks of treatment An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder [PubMed Central: PMC [National Institutes of Health (.gov) ]).